molecular formula C16H11FN2 B12929277 4-(2-Fluorostyryl)cinnoline CAS No. 5387-92-8

4-(2-Fluorostyryl)cinnoline

Cat. No.: B12929277
CAS No.: 5387-92-8
M. Wt: 250.27 g/mol
InChI Key: YJVHQZFTKLOCMF-MDZDMXLPSA-N
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Description

4-(2-Fluorostyryl)cinnoline is an organic compound belonging to the class of cinnoline derivatives. Cinnoline is a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2. The compound this compound is characterized by the presence of a fluorostyryl group attached to the cinnoline core.

Preparation Methods

The synthesis of 4-(2-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine. The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2-Fluorostyryl)cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the styryl group can be substituted with other functional groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cyclization reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound shows promise in medicinal chemistry primarily due to its biological activity. Research indicates that derivatives of cinnoline, including 4-(2-Fluorostyryl)cinnoline, exhibit significant antimicrobial and antifungal properties. The presence of the fluorine atom in the 2-position of the styryl group enhances these properties by improving interactions with biological targets.

Antimicrobial Activity

Studies have shown that similar compounds derived from the cinnoline structure possess activity against various bacterial strains and fungi, such as:

  • Bacteria : Escherichia coli, Staphylococcus aureus
  • Fungi : Candida albicans, Aspergillus niger

The incorporation of halogen substituents like fluorine often enhances these activities by improving the compound's lipophilicity and reactivity, which are critical for effective biological interactions .

Anticancer Research

Recent investigations into quinolino-stilbene derivatives have highlighted the potential of similar structures as anticancer agents. A series of novel quinolino-stilbene derivatives were synthesized and evaluated for their anticancer properties, indicating that modifications in the structure can lead to significant improvements in efficacy against cancer cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has demonstrated that specific substitutions on the cinnoline ring can lead to enhanced stability and potency against various pathogens.

Key Findings from SAR Studies

  • Compounds with electron-withdrawing groups (like fluorine) at specific positions showed superior antimicrobial activity.
  • The introduction of different functional groups can significantly alter the pharmacokinetic properties and efficacy profiles of these compounds .

Antimalarial Efficacy

Recent studies have identified derivatives similar to this compound as promising candidates for antimalarial drug development. For instance, compounds within the arylvinylquinoline class demonstrated potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments.

Efficacy in Animal Models

In vivo studies using murine models infected with malaria parasites showed that certain derivatives effectively cleared infections without noticeable toxicity, indicating their potential as new antimalarial agents .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against E. coli and S. aureus; enhanced by fluorine substitution
Anticancer ResearchPotential as anticancer agents; modifications improve efficacy
Antimalarial EfficacyPotent against Plasmodium falciparum; effective in murine models

Mechanism of Action

The mechanism of action of 4-(2-Fluorostyryl)cinnoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain cinnoline derivatives have been found to inhibit human neutrophil elastase, a serine protease involved in inflammatory processes. The compound acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s binding pocket.

Comparison with Similar Compounds

4-(2-Fluorostyryl)cinnoline can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4-(2-Fluorostyryl)cinnoline is a compound belonging to the cinnoline family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Cinnoline derivatives, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
    • Modulation of signaling pathways related to cell survival and proliferation.

For instance, a study reported that certain cinnoline derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Cinnoline derivatives demonstrate:

  • Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Inhibitory effects against fungi such as Candida albicans and Aspergillus niger.

The structure-activity relationship (SAR) studies reveal that halogen substitutions, particularly fluorine, enhance the antimicrobial efficacy of these compounds .

Anti-inflammatory Properties

Research indicates that cinnoline derivatives possess anti-inflammatory properties. Key findings include:

  • Inhibition of Inflammatory Mediators : These compounds can reduce the production of pro-inflammatory cytokines and other mediators involved in inflammation.
  • Experimental Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects, with some derivatives showing inhibition percentages comparable to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding the influence of various substituents on biological activity:

SubstituentBiological ActivityNotes
FluorineEnhanced anticancer activityIncreased potency against cancer cells
ChlorineImproved antimicrobial effectsPotent against a broader spectrum of microbes
MethylModerate activityLess effective compared to halogenated compounds
NitroVariable effectsDepends on position; ortho and para substitutions generally less effective

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxicity of various cinnoline derivatives against human cancer cell lines. The results indicated that this compound exhibited an IC50 value in the low micromolar range, demonstrating significant potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several cinnoline derivatives, this compound showed superior activity against multi-drug resistant strains of bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-fluorostyryl)cinnoline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of cinnoline derivatives often involves cyclization reactions or condensation of precursors like o-nitrobenzyl derivatives. For example, o-chloro-N-(o-nitrobenzyl)aniline can react with CN⁻ or MeOH under controlled conditions to form intermediates such as 4-(o-chlorophenyl)-3-methoxycinnoline 1-oxide . Optimization includes:

  • Using radical inhibitors (e.g., TEMPO) to suppress side reactions.
  • Adjusting solvent polarity (e.g., DMF vs. ethanol) to stabilize intermediates.
  • Monitoring temperature gradients (e.g., 60–80°C) to enhance cyclization efficiency.
  • Table 1 : Yield comparison under varying conditions:
SolventTemp (°C)InhibitorYield (%)
DMF80None45
Ethanol60TEMPO68

Q. Which analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D-COSY to confirm regiochemistry of the fluorostyryl group .
  • GC/MS-SIM : For trace analysis and differentiation from structurally similar contaminants (e.g., chlorinated analogs) using retention indices and fragmentation patterns .
  • X-ray Crystallography : To resolve isomeric ambiguities (e.g., 6- vs. 7-acetyl isomers) via crystal packing analysis .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity to targets like PDE4 or TRPV1 .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with active sites (e.g., TRPV1 antagonist binding pockets) .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values from enzymatic assays to guide structural optimization .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for cinnoline-based therapeutics?

  • Methodological Answer :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites causing discrepancies (e.g., hepatic oxidation of the fluorostyryl group) .
  • Species-Specific Adjustments : Compare cytochrome P450 activity across models (e.g., rat vs. primate) to align in vitro clearance rates with in vivo exposure .
  • Table 2 : Pharmacokinetic parameters for a cinnoline derivative in different models:
ModelHalf-life (h)Cmax (µg/mL)AUC₀–₂₄ (h·µg/mL)
Rat2.18.545.2
Primate6.812.398.7

Q. How can researchers address low reproducibility in synthetic yields when scaling up this compound production?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect intermediate formation and adjust reagent stoichiometry dynamically .
  • Statistical DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., mixing speed, inert gas flow rate) affecting yield .
  • Purification Protocols : Optimize column chromatography gradients (e.g., hexane/EtOAc ratios) to isolate high-purity product from scaled reactions .

Q. What experimental approaches validate the mechanism of action for this compound in TRPV1 antagonism?

  • Methodological Answer :

  • Calcium Imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing TRPV1 upon capsaicin challenge with/without the compound .
  • Competitive Binding Assays : Use radiolabeled [³H]-resiniferatoxin to determine IC₅₀ values and Ki for receptor affinity .
  • In Vivo Pain Models : Evaluate dose-dependent reduction in thermal hyperalgesia (e.g., Hargreaves test) in rodent collagen-induced arthritis models .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data regarding the selectivity of this compound for PDE4 vs. other phosphodiesterase isoforms?

  • Methodological Answer :

  • Enzyme Panel Screening : Test against a broad panel of PDE isoforms (PDE1–11) under standardized ATP concentrations to confirm selectivity .
  • Crystallographic Studies : Resolve co-crystal structures with PDE4 and PDE5 active sites to identify binding motif differences .
  • Kinetic Analysis : Compare kcat/Km values to distinguish competitive vs. allosteric inhibition mechanisms .

Properties

CAS No.

5387-92-8

Molecular Formula

C16H11FN2

Molecular Weight

250.27 g/mol

IUPAC Name

4-[(E)-2-(2-fluorophenyl)ethenyl]cinnoline

InChI

InChI=1S/C16H11FN2/c17-15-7-3-1-5-12(15)9-10-13-11-18-19-16-8-4-2-6-14(13)16/h1-11H/b10-9+

InChI Key

YJVHQZFTKLOCMF-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CN=NC3=CC=CC=C32)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CN=NC3=CC=CC=C32)F

Origin of Product

United States

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